molecular formula C25H28BrN3O2 B11408861 (2E)-1-(4-bromophenyl)-3-{1-[2-hydroxy-3-(4-methylpiperazin-1-yl)propyl]-1H-indol-3-yl}prop-2-en-1-one

(2E)-1-(4-bromophenyl)-3-{1-[2-hydroxy-3-(4-methylpiperazin-1-yl)propyl]-1H-indol-3-yl}prop-2-en-1-one

Cat. No.: B11408861
M. Wt: 482.4 g/mol
InChI Key: YHEIWOUPLXWGPC-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2E)-1-(4-bromophenyl)-3-{1-[2-hydroxy-3-(4-methylpiperazin-1-yl)propyl]-1H-indol-3-yl}prop-2-en-1-one is a complex organic molecule featuring a bromophenyl group, an indole moiety, and a piperazine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde, indole, and 4-methylpiperazine.

    Step 1 Formation of the Indole Derivative: The indole derivative is synthesized by reacting indole with an appropriate alkylating agent under basic conditions.

    Step 2 Aldol Condensation: The 4-bromobenzaldehyde undergoes aldol condensation with the indole derivative in the presence of a base such as sodium hydroxide to form the intermediate compound.

    Step 3 Piperazine Addition: The intermediate compound is then reacted with 4-methylpiperazine in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and indole moieties.

    Reduction: Reduction reactions can target the carbonyl group in the compound.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: Alcohols or amines can be formed.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.

Biology

Biologically, the compound may interact with specific proteins or enzymes, making it a valuable tool in biochemical studies. It can be used to probe the function of these biological targets.

Medicine

In medicine, the compound’s potential therapeutic effects are of great interest. It may serve as a lead compound in the development of new drugs for treating diseases such as cancer, neurological disorders, or infectious diseases.

Industry

Industrially, the compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may offer advantages in various industrial applications.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. The indole moiety may bind to certain proteins, while the piperazine group can enhance solubility and bioavailability. The bromophenyl group may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(4-chlorophenyl)-3-{1-[2-hydroxy-3-(4-methylpiperazin-1-yl)propyl]-1H-indol-3-yl}prop-2-en-1-one
  • (2E)-1-(4-fluorophenyl)-3-{1-[2-hydroxy-3-(4-methylpiperazin-1-yl)propyl]-1H-indol-3-yl}prop-2-en-1-one

Uniqueness

The presence of the bromine atom in the bromophenyl group distinguishes this compound from its analogs. Bromine’s larger atomic size and different electronic properties can significantly influence the compound’s reactivity and interaction with biological targets. This uniqueness may result in distinct pharmacological profiles and applications.

Properties

Molecular Formula

C25H28BrN3O2

Molecular Weight

482.4 g/mol

IUPAC Name

(E)-1-(4-bromophenyl)-3-[1-[2-hydroxy-3-(4-methylpiperazin-1-yl)propyl]indol-3-yl]prop-2-en-1-one

InChI

InChI=1S/C25H28BrN3O2/c1-27-12-14-28(15-13-27)17-22(30)18-29-16-20(23-4-2-3-5-24(23)29)8-11-25(31)19-6-9-21(26)10-7-19/h2-11,16,22,30H,12-15,17-18H2,1H3/b11-8+

InChI Key

YHEIWOUPLXWGPC-DHZHZOJOSA-N

Isomeric SMILES

CN1CCN(CC1)CC(CN2C=C(C3=CC=CC=C32)/C=C/C(=O)C4=CC=C(C=C4)Br)O

Canonical SMILES

CN1CCN(CC1)CC(CN2C=C(C3=CC=CC=C32)C=CC(=O)C4=CC=C(C=C4)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.